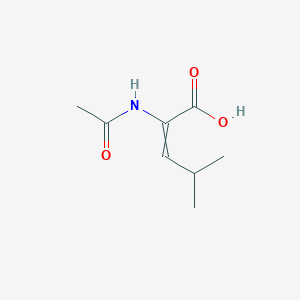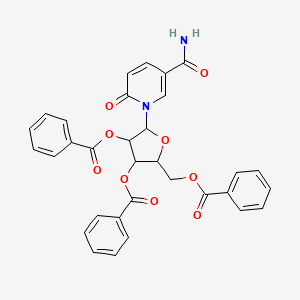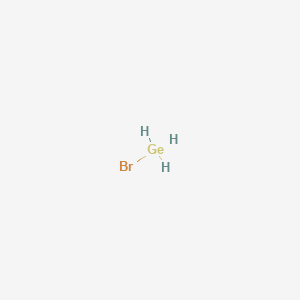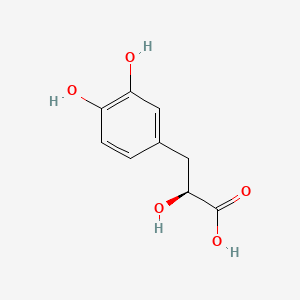
Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- is a chemical compound with the molecular formula C₉H₁₀O₅. It is known for its presence in various plant species such as Salvia chinensis and Salvia miltiorrhiza . This compound is characterized by its three hydroxyl groups attached to the benzene ring, making it a trihydroxy derivative of benzenepropanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- typically involves the hydroxylation of benzenepropanoic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure selective hydroxylation. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 4-hydroxy-: Known for its antioxidant properties but lacks the additional hydroxyl groups present in Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)-.
Benzenepropanoic acid, 2,3,4-trihydroxy-: Similar in structure but differs in the position of hydroxyl groups, which can influence its chemical reactivity and biological activity.
Benzenepropanoic acid, α,4-dihydroxy-3-methoxy-, (αR)-:
Uniqueness
Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- is unique due to its specific arrangement of hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
42085-50-7 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
PAFLSMZLRSPALU-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


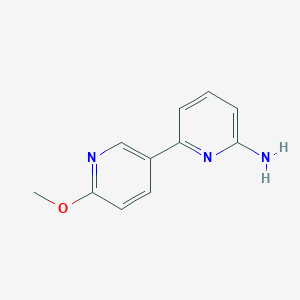


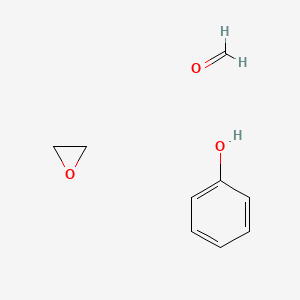
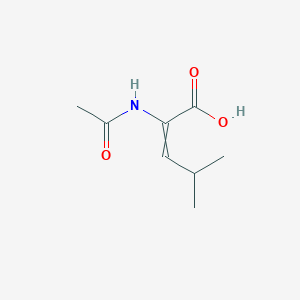
![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)
![5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14162232.png)
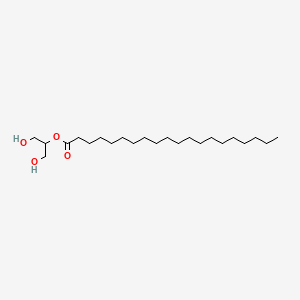
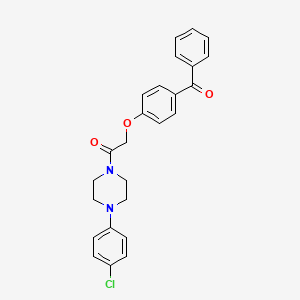
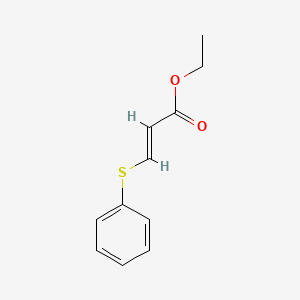
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
